molecular formula C17H25NO. HCl B193095 Eperisone hydrochloride CAS No. 56839-43-1

Eperisone hydrochloride

Cat. No. B193095
CAS RN: 56839-43-1
M. Wt: 259.39 36.46
InChI Key: GTAXGNCCEYZRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eperisone hydrochloride is an antispasmodic drug that relaxes both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It is not approved for use in the United States, but is available in other countries like India, South Korea, and Bangladesh .


Synthesis Analysis

The synthesis of Eperisone hydrochloride involves making 4’-ethyl propiophenone react with paraformaldehyde and piperidine hydrochloride in an organic solvent . Non-reacted paraformaldehyde is made to react with piperidine hydrochloride by adding ketone compounds into a reaction mixture .


Molecular Structure Analysis

Eperisone hydrochloride has a molecular formula of C17H26ClNO . Its average mass is 295.847 Da and its monoisotopic mass is 295.170288 Da .


Chemical Reactions Analysis

Eperisone hydrochloride has been studied using various analytical methods such as liquid chromatography–electrospray tandem mass spectrometry and reverse phase HPLC . These methods have been used for the determination of Eperisone hydrochloride in human plasma and in tablet dosage forms .

Scientific Research Applications

  • Treatment of Cervical Spondylosis : Eperisone hydrochloride has been found effective in reducing pain, stiffness, and other symptoms of cervical spondylosis, showing a clear benefit in a randomized, double-blind, placebo-controlled trial (Bose, 1999).

  • Management of Low Back Pain : It has been shown to be effective and safe in patients with acute low back pain and spasticity of spinal muscles, comparable in efficacy to other muscle relaxants like thiocolchicoside (Cabitza & Randelli, 2008).

  • Transdermal Application for Muscle Relaxation : A transdermal patch form of Eperisone was developed to enhance its absorption and provide more potent and longer-lasting muscle relaxant activity compared to oral administration (Yang et al., 2004).

  • Pharmacokinetics in Humans : A study of the pharmacokinetics of Eperisone in humans showed rapid absorption and elimination, supporting its tolerability and effectiveness in treating low back pain or spastic palsy (Melilli et al., 2011).

  • Formulation of Extended Release Tablets : Research on the formulation of Eperisone Hydrochloride extended-release matrix tablets showed potential for sustained drug release, improving its therapeutic efficacy (Neelima & Ramana, 2020).

  • Bioequivalence Studies : A study comparing sugar-coated and film-coated eperisone tablets in healthy subjects confirmed the bioequivalence of these two formulations, indicating flexibility in the administration forms of the drug (Lee et al., 2019).

  • Interactions with Human Serum Albumin : The interaction between Eperisone Hydrochloride and Human Serum Albumin was studied, providing insights into its pharmacological behavior and binding characteristics (Rabbani et al., 2017).

  • Adverse Reactions : While generally well-tolerated, cases of hypersensitivity, including anaphylaxis, and dermatological reactions have been reported, emphasizing the need for caution and monitoring (Kim et al., 2013; Balaraddiyavar et al., 2016).

  • Sympatho-Modulating Effects : A study analyzing the effects of Eperisone Hydrochloride on muscle sympathetic nerve activity in humans showed a sympatho-suppressive action in resting skeletal muscles (Iwase et al., 1992).

  • Metabolic Pathway Characterization : The metabolic pathway of Eperisone was characterized, revealing its metabolization via oxidation and carbonyl reduction in human liver microsome, predominantly involving CYP2J2 and CYP3A4 enzymes (Yoo et al., 2009).

Safety And Hazards

Eperisone hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

Several papers have been published on Eperisone hydrochloride. For example, a paper titled “Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography–electrospray tandem mass spectrometry” discusses the pharmacokinetics of Eperisone hydrochloride . Another paper titled “Effects of Eperisone Hydrochloride and Non-Steroid Anti-Inflammatory Drugs (NSAIDs) for Acute Non-Specific Back Pain with Muscle Spasm: A Prospective, Open-Label Study” discusses the effects of Eperisone hydrochloride for treating back pain .

properties

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXGNCCEYZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047844
Record name Eperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eperisone hydrochloride

CAS RN

56839-43-1
Record name Eperisone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56839-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperisone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERISONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eperisone hydrochloride
Reactant of Route 2
Reactant of Route 2
Eperisone hydrochloride
Reactant of Route 3
Reactant of Route 3
Eperisone hydrochloride
Reactant of Route 4
Reactant of Route 4
Eperisone hydrochloride
Reactant of Route 5
Eperisone hydrochloride
Reactant of Route 6
Reactant of Route 6
Eperisone hydrochloride

Citations

For This Compound
860
Citations
G Rabbani, MH Baig, EJ Lee, WK Cho… - Molecular …, 2017 - ACS Publications
… absence and presence of eperisone hydrochloride at different concentrations. (B… eperisone hydrochloride (black line) in the presence of 15 μM HSA and 75 μM eperisone hydrochloride …
Number of citations: 212 pubs.acs.org
R Guo, B Wang, W Zhang… - Chinese Journal of …, 2000 - manu41.magtech.com.cn
… 盐酸乙哌立松 (eperisone hydrochloride)是一 种兼具扩张血管,抑制疼痛放射的中枢性肌肉松弛 药.口服吸收较快, 多次给药未见明显蓄积.常规剂 量(50 ~ 100 mg)不良反应发生率约为 2 .4%, …
Number of citations: 4 manu41.magtech.com.cn
K Viveksarathi, R Rajarajan, K Kannan… - Int J Pharm Pharm …, 2012 - academia.edu
… release matrix film coated tablets of Eperisone hydrochloride to enhance the therapeutic efficacy, … The designed Eperisone hydrochloride matrix film-coated tablets have a potential for …
Number of citations: 15 www.academia.edu
AS Chandanwale, A Chopra… - Journal of …, 2011 - jpgmonline.com
… This study compared the efficacy and tolerability of eperisone hydrochloride versus placebo in the treatment of patients with low back pain caused by acute musculoskeletal spasm. …
Number of citations: 39 jpgmonline.com
M Matsunaga, Y Uemura, Y Yonemoto… - The Japanese Journal …, 1997 - jstage.jst.go.jp
Potency and duration of muscle relaxant activity of eperisone hydrochloride were examined after percutaneous administration in the intercollicular decerebrated rat rigidity model and …
Number of citations: 33 www.jstage.jst.go.jp
M Locatelli, R Cifelli, C Di Legge, RC Barbacane… - … of Chromatography A, 2015 - Elsevier
… plasma, of eperisone hydrochloride and paracetamol by … to 25 μg/mL for eperisone hydrochloride and paracetamol, in … 0.5 μg/mL for eperisone hydrochloride and paracetamol, and …
Number of citations: 31 www.sciencedirect.com
L Ding, X Wang, Z Yang, Y Chen - Journal of pharmaceutical and …, 2008 - Elsevier
… The test drug was eperisone hydrochloride tablet containing 50 mg of eperisone hydrochloride per tablet, which was obtained from Eisai (China) Pharmaceutical Co. Ltd. (Suzhou, …
Number of citations: 31 www.sciencedirect.com
C Choonhakarn - British Journal of Dermatology, 2001 - academic.oup.com
SIR, Topical 5-aminolaevulinic acid (5-ALA) photodynamic therapy (PDT) has become an effective treatment option in dermatology. We report a 70-year-old man who presented with …
Number of citations: 21 academic.oup.com
B Melilli, C Piazza, DC Vitale, MR Marano… - European journal of …, 2011 - Springer
… Eperisone hydrochloride, a central muscle relaxant, is widely used for the treatment of spasticity … of 100 mg tablet of eperisone hydrochloride administered in single and multiple doses. …
Number of citations: 19 link.springer.com
Y Miki, K Washio, T Masaki, K Nakata… - Allergology …, 2017 - jstage.jst.go.jp
… eperisone hydrochloride-induced anaphylaxis. To investigate whether eperisone hydrochloride … was observed on incubation with eperisone hydrochloride (Wako Pure Chemical …
Number of citations: 7 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.